5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide
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Overview
Description
5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring substituted with two 4-methylphenyl groups and a sulfanylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring is synthesized through a cyclization reaction involving 4-methylphenyl-substituted precursors. The sulfanylacetyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the benzene-1,3-dicarboxamide moiety through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction environment, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring and the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and pH levels, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroimidazole derivatives
Scientific Research Applications
5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide include other imidazole derivatives and benzene-1,3-dicarboxamide derivatives. Examples include:
- 4,5-bis(4-methylphenyl)-1H-imidazole
- Benzene-1,3-dicarboxamide
- Sulfanylacetyl-substituted imidazoles
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. The presence of both the imidazole ring and the benzene-1,3-dicarboxamide moiety, along with the sulfanylacetyl group, gives the compound distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages such as enhanced stability, reactivity, and specificity in its interactions with molecular targets.
Properties
IUPAC Name |
5-[[2-[[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O3S/c1-15-3-7-17(8-4-15)23-24(18-9-5-16(2)6-10-18)32-27(31-23)36-14-22(33)30-21-12-19(25(28)34)11-20(13-21)26(29)35/h3-13H,14H2,1-2H3,(H2,28,34)(H2,29,35)(H,30,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCFUTWAZBYYJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)SCC(=O)NC3=CC(=CC(=C3)C(=O)N)C(=O)N)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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